5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide
Description
This compound is a thiophene-3-carboxamide derivative with a structurally complex substitution pattern. Its core structure includes:
- A 4-methyl group on the thiophene ring, which may enhance steric bulk and influence electronic properties.
- A benzo[d][1,3]dioxol-5-ylmethyl moiety (piperonylmethyl group) at position 5, contributing electron-donating effects via the methylenedioxy bridge and aromatic π-system .
- A carboxamide group at position 3, offering hydrogen-bonding sites critical for molecular interactions.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-19(12-15-7-8-17-18(11-15)29-13-28-17)31-23(21(14)22(24)27)25-20(26)9-10-30-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLOHAFGXBQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of the benzo[d][1,3]dioxole moiety and the phenylthio group. The final step involves the formation of the carboxamide functionality. Common reagents used in these steps include organolithium reagents, palladium catalysts, and amide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide functionality can be reduced to the corresponding amine.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential as a bioactive molecule in cell signaling pathways.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent against cancer
Industry: Used in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism by which 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with key proteins involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Ethyl 5-((2-methoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate
- Key Differences :
- Replaces the benzo[d][1,3]dioxol-5-ylmethyl group with a 2-methoxyphenylcarbamoyl moiety.
- Features an ethyl ester at position 3 instead of a carboxamide.
- Impact :
5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab)
- Key Differences: Contains a dihydrothiophene ring (saturated) versus the aromatic thiophene in the target compound. Substituted with a 4-bromophenyl group and cyano group, enhancing electrophilicity.
- Physicochemical Data :
Benzo[d][1,3]dioxol-Containing Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35)
- Incorporates a cyclopropanecarboxamide linker instead of the propanamido group.
- Impact :
- The thiazole ring’s nitrogen atom may enhance binding to metal ions or polar targets.
- The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the electron-donating phenylthio group in the target compound .
Q & A
Basic: What are the critical steps in synthesizing 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of key intermediates such as benzo[d][1,3]dioxole derivatives and thiophene precursors. Acylation reactions using reagents like acetic anhydride or 3-(phenylthio)propanoyl chloride are critical for introducing the amide and thioether functionalities. Catalysts (e.g., palladium or copper-based) and controlled conditions (temperature: 60–80°C; inert atmosphere) are required to minimize by-products . Purification steps often employ column chromatography or recrystallization to achieve >95% purity.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural analogs. To address this:
- Perform comparative dose-response assays using standardized protocols (e.g., IC50 determination in multiple cancer cell lines).
- Use molecular docking studies to validate interactions with proposed targets (e.g., protein kinases or DNA topoisomerases) .
- Analyze structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing the phenylthio group) to isolate contributing factors .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the integration of the benzo[d][1,3]dioxole, thiophene, and phenylthio groups. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Used with a C18 column (UV detection at 254 nm) to verify purity (>98%) and monitor reaction progress .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~500) .
Advanced: What strategies optimize reaction yields while minimizing by-product formation during synthesis?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene reduces side reactions in acylation steps .
- Catalyst optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)2) to improve coupling efficiency in thiophene ring formation .
- Temperature control: Maintain reactions at 60–70°C to balance reaction rate and selectivity. Lower temperatures (<50°C) may reduce decomposition of labile intermediates .
Advanced: How can researchers elucidate the compound’s mechanism of action in anticancer studies?
Answer:
- Enzyme inhibition assays: Test inhibition of kinases (e.g., EGFR or VEGFR) using fluorescence-based kits. Compare results with known inhibitors (e.g., gefitinib) .
- Apoptosis markers: Use flow cytometry to measure caspase-3/7 activation and Annexin V staining in treated cells.
- Transcriptomic profiling: RNA sequencing can identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) to map signaling pathways affected by the compound .
Basic: How is purity assessed at each synthetic stage, and what thresholds are acceptable?
Answer:
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates (e.g., hexane:ethyl acetate 3:1). Spots with Rf values matching authentic samples indicate completion .
- Melting Point Analysis: A sharp melting range (<2°C variation) confirms crystalline purity. Expected mp: 180–185°C for the final product .
- HPLC: Purity ≥95% is required for biological testing. Peaks with >2% area under the curve (AUC) for impurities necessitate re-purification .
Advanced: What computational methods validate the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys721 in EGFR) .
- Density Functional Theory (DFT): Calculate electron distribution in the thiophene ring to predict reactive sites for electrophilic attack .
- Pharmacophore Modeling: Align structural features (e.g., the benzodioxole moiety) with known inhibitors to identify critical pharmacophoric elements .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond.
- Solubility in DMSO (10 mM stock) should be aliquoted to avoid freeze-thaw cycles, which degrade the phenylthio group .
Advanced: How do structural modifications (e.g., substituting the benzodioxole group) impact bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs): Replacing benzodioxole with a nitro group reduces solubility but enhances kinase inhibition (e.g., IC50 decreases from 12 µM to 5 µM) .
- Steric Effects: Bulkier substituents (e.g., tert-butyl) on the thiophene ring may hinder binding to hydrophobic enzyme pockets, reducing potency .
- In vitro ADMET profiling: Modify the phenylthio group to improve metabolic stability (e.g., replace with a methylsulfone to reduce CYP450-mediated oxidation) .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate or PEGylated groups to the carboxamide moiety to enhance hydrophilicity .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 100–200 nm) to improve bioavailability. Characterization via dynamic light scattering (DLS) ensures uniform dispersion .
- Co-solvent Systems: Test combinations of ethanol (10%) and Cremophor EL (5%) to stabilize the compound in PBS for intravenous administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
